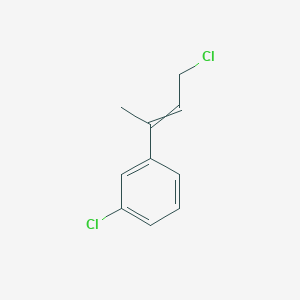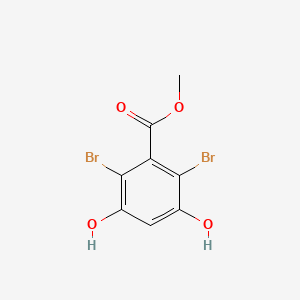
1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-benzodioxol-5-yl)-2-méthylidènepropane-1,3-diol est un composé organique qui présente un cycle benzodioxole fusionné à une structure propane-1,3-diol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2H-1,3-benzodioxol-5-yl)-2-méthylidènepropane-1,3-diol implique généralement la réaction de dérivés de benzodioxole avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante consiste à utiliser du benzodioxole et un aldéhyde ou une cétone appropriés en présence d'une base pour former le produit souhaité. Les conditions réactionnelles incluent souvent des températures modérées et des solvants tels que l'éthanol ou le méthanol pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous forme pure.
Analyse Des Réactions Chimiques
Types de réactions
1-(2H-1,3-benzodioxol-5-yl)-2-méthylidènepropane-1,3-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en d'autres formes réduites.
Substitution : Le cycle benzodioxole peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : L'halogénation peut être réalisée en utilisant des réactifs comme le brome (Br2) ou le chlore (Cl2) dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
1-(2H-1,3-benzodioxol-5-yl)-2-méthylidènepropane-1,3-diol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Recherché pour ses effets thérapeutiques potentiels, tels que les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits pharmaceutiques, de produits agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 1-(2H-1,3-benzodioxol-5-yl)-2-méthylidènepropane-1,3-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la progression du cancer, conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-methylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2H-1,3-benzodioxol-5-yl)éthan-1-ol
- 2-(2H-1,3-benzodioxol-5-yl)éthan-1-ol
- 3-(2H-1,3-benzodioxol-5-yl)-1-phénylprop-2-én-1-one
Unicité
1-(2H-1,3-benzodioxol-5-yl)-2-méthylidènepropane-1,3-diol est unique en raison de sa structure spécifique, qui combine un cycle benzodioxole avec un fragment propane-1,3-diol
Propriétés
Numéro CAS |
601501-48-8 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-methylidenepropane-1,3-diol |
InChI |
InChI=1S/C11H12O4/c1-7(5-12)11(13)8-2-3-9-10(4-8)15-6-14-9/h2-4,11-13H,1,5-6H2 |
Clé InChI |
XHYQYKKBSYCWIT-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)C(C1=CC2=C(C=C1)OCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



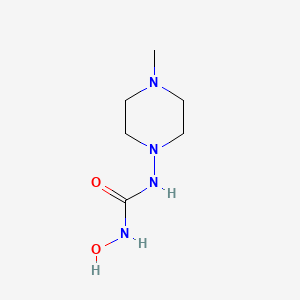
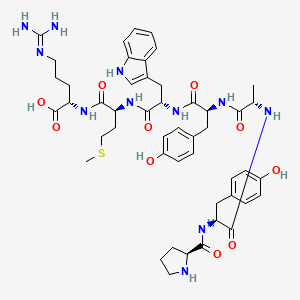
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
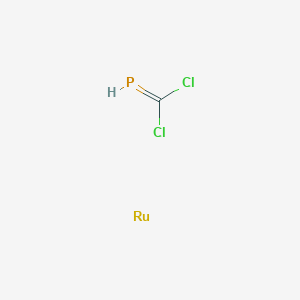
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
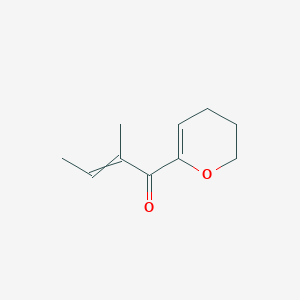
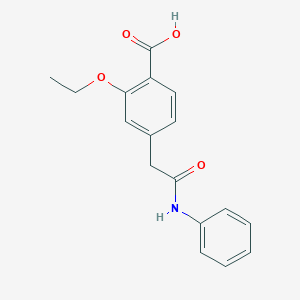

![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)
